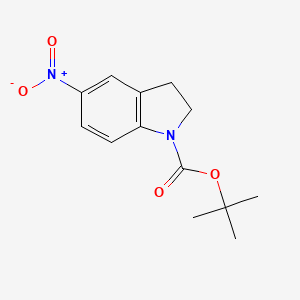

Tert-butyl 5-nitroindoline-1-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 5-nitro-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-8-10(15(17)18)4-5-11(9)14/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHXDZHKYXQFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 5 Nitroindoline 1 Carboxylate

Direct N-Boc Protection Strategies

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the indoline (B122111) ring is a crucial step in the synthesis of tert-butyl 5-nitroindoline-1-carboxylate. This section explores the direct N-Boc protection of 5-nitroindoline (B147364).

Protection of 5-Nitroindoline with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common and efficient method for the N-Boc protection of amines is the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). chemicalbook.comnih.gov This reagent reacts with the secondary amine of the 5-nitroindoline in the presence of a base to form the corresponding N-Boc protected product. The reaction is generally clean and proceeds with high yield. The Boc group is favored due to its stability under various conditions and its facile removal under acidic conditions. nih.govnih.gov

The general reaction is as follows:

5-Nitroindoline + (Boc)₂O → this compound

Optimization of Reaction Conditions (e.g., temperature, stoichiometry, solvent)

The efficiency of the N-Boc protection of 5-nitroindoline can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the reaction temperature, and the stoichiometry of the reagents.

Several studies have focused on optimizing N-Boc protection reactions. For instance, the use of a catalytic amount of a mild base can accelerate the reaction and improve yields. Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly employed. The reaction is typically carried out at room temperature, but in some cases, gentle heating may be required to drive the reaction to completion. The stoichiometry of Boc₂O is also a critical factor; a slight excess is often used to ensure complete conversion of the starting material.

Table 1: Optimization of N-Boc Protection of Amines

| Parameter | Variation | Observation |

|---|---|---|

| Catalyst | Use of mild bases (e.g., triethylamine (B128534), diisopropylethylamine) | Accelerates the reaction and improves yields. nih.gov |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile | Common solvents that provide good solubility for reactants. |

| Temperature | Room temperature to gentle heating | Optimization can lead to faster reaction times and higher yields. nih.gov |

| Stoichiometry | Slight excess of Boc₂O | Ensures complete conversion of the starting amine. |

Strategic Nitration Approaches to the 5-Nitroindoline Scaffold

An alternative synthetic route to this compound involves the nitration of a pre-formed N-Boc protected indoline. This approach requires highly regioselective nitration methods to introduce the nitro group at the C5 position of the indoline ring.

Regioselective C-H Nitration of Indoline Derivatives

The direct C-H nitration of N-protected indolines presents a significant challenge due to the multiple reactive sites on the aromatic ring. However, recent advancements have led to the development of highly regioselective methods for the C5 nitration of indolines. tandfonline.comingentaconnect.com These methods often employ specific nitrating agents and catalysts to achieve the desired selectivity.

Copper-Catalyzed Nitration Utilizing tert-Butyl Nitrite (B80452) (t-BuONO)

A notable advancement in the selective nitration of indolines is the use of a copper-catalyzed reaction with tert-butyl nitrite (t-BuONO) as the nitro source. rsc.orgresearchgate.net This method allows for the direct C-H nitration of N-protected indolines at the C5 position with high regioselectivity. researchgate.net The reaction is typically performed under mild conditions, at room temperature, and is tolerant of a variety of functional groups. rsc.orgresearchgate.net Mechanistic studies suggest that the reaction may proceed through a radical pathway. rsc.org

Table 2: Copper-Catalyzed C5 Nitration of Indolines

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Copper salts (e.g., Cu(OAc)₂) | Essential for the catalytic cycle. |

| Nitro Source | tert-Butyl Nitrite (t-BuONO) | Acts as the source of the nitro group. rsc.orgresearchgate.net |

| Selectivity | High regioselectivity for the C5 position | A key advantage of this method. researchgate.net |

| Conditions | Mild, often at room temperature | Allows for good functional group tolerance. rsc.org |

Exploration of Other Selective Nitration Methodologies for Indolines

Besides copper-catalyzed methods, other transition metal-based systems have been explored for the selective nitration of indolines. One such method involves the use of ferric nitrate (B79036) as the nitrating agent. tandfonline.comingentaconnect.com This approach has been shown to be an efficient and facile process for the regioselective C5 nitration of N-protected indolines, proceeding in moderate to excellent yields under mild conditions. tandfonline.comingentaconnect.com The development of these alternative methodologies provides a broader toolbox for the synthesis of 5-nitroindoline derivatives.

Routes via Indole (B1671886) Dearomatization and Subsequent Functionalization

The synthesis of this compound through dearomatization pathways involves the initial transformation of an indole core into an indoline structure. This foundational step is then integrated with nitration and carbamate (B1207046) protection to yield the target compound. This strategic sequence leverages the stability and reactivity of various intermediates to achieve the desired molecular architecture.

Indole Dearomatization Strategies Leading to Indoline Frameworks

The conversion of indoles to indolines is a fundamental transformation in organic synthesis, providing access to a class of compounds prevalent in pharmaceuticals and natural products. acs.org Catalytic asymmetric dearomatization (CADA) has emerged as a robust method for creating chiral indoline frameworks. acs.orgrsc.org These strategies typically involve the reduction of the C2-C3 double bond of the indole ring, effectively saturating the heterocyclic portion of the molecule. A variety of methods have been developed to achieve this transformation, each with distinct advantages concerning substrate scope, stereoselectivity, and reaction conditions.

Key strategies for indole dearomatization include:

Catalytic Hydrogenation: This is one of the most direct methods, often employing transition metal catalysts such as palladium, platinum, or rhodium. The choice of catalyst and reaction conditions can influence the selectivity and prevent over-reduction of other functional groups.

Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid can selectively reduce the pyrrole (B145914) ring of indoles to afford indolines. nih.gov

Photochemical Reactions: Visible-light-induced dearomatization represents an efficient and mild approach to functionalized indolines, often proceeding through radical intermediates. acs.orgresearchgate.net

Cycloaddition Reactions: Organocatalytic intermolecular [4+2] cycloaddition reactions can be employed to dearomatize 2,3-disubstituted indoles, leading to polycyclic fused indoline structures. acs.org

Oxidative Dearomatization: Palladium(II)-catalyzed oxidative Wacker-type cyclization provides a route to fused indolines, particularly those with oxygenated quaternary stereocenters at the C2-position. rsc.orgrsc.org

These methodologies provide a versatile toolkit for chemists to construct the core indoline scaffold, which can then be further modified.

Table 1: Comparison of Indole Dearomatization Strategies

| Method | Typical Reagents/Catalysts | Key Advantages | Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Rh/C | High atom economy, clean conversion. | Can affect other reducible groups (e.g., nitro group). |

| Chemical Reduction | NaBH₃CN, Trifluoroacetic Acid | Good functional group tolerance. nih.gov | Stoichiometric reagent use. |

| Photocatalytic Dearomatization | Organo-photocatalyst, Chiral Lewis Acid | Mild conditions, high stereocontrol possible. acs.org | Requires specialized equipment. |

| [4+2] Cycloaddition | Organocatalysts (e.g., Phosphoric Acid) | Builds molecular complexity rapidly. acs.org | Substrate scope can be limited. |

Integration of Nitration and Carbamate Protection in Dearomatization Sequences

The synthesis of this compound requires the precise introduction of a nitro group at the C5 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The timing of these functionalization steps relative to the dearomatization of the indole ring is critical for a successful synthesis.

Carbamate Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and removal under relatively mild acidic conditions. masterorganicchemistry.com It effectively deactivates the nitrogen lone pair, preventing its participation in undesired side reactions. youtube.com In the context of this synthesis, the nitrogen can be protected either at the indole stage before dearomatization or at the indoline stage after dearomatization. Protecting the indole first to form tert-butyl 1H-indole-1-carboxylate is a common strategy.

Nitration: The introduction of a nitro group onto the benzene (B151609) ring of the indole or indoline scaffold is typically achieved through electrophilic aromatic substitution. A common method involves using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. However, for sensitive substrates, milder, non-acidic methods have been developed. For instance, the use of tetramethylammonium (B1211777) nitrate with trifluoroacetic anhydride can produce trifluoroacetyl nitrate, an effective electrophilic nitrating agent for N-Boc protected indoles. nih.govrsc.org The directing effects of the heterocyclic ring and the N-protecting group favor substitution at the C5 position.

A logical and efficient synthetic sequence integrates these steps as follows:

N-Protection: Indole is first treated with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 1H-indole-1-carboxylate. This step protects the nitrogen and modifies the electronic properties of the ring system.

Nitration: The resulting N-Boc indole undergoes electrophilic nitration. The electron-donating nature of the pyrrole ring directs the incoming electrophile to the C5 position of the benzene ring, yielding tert-butyl 5-nitroindole-1-carboxylate.

Dearomatization: The final step is the selective reduction of the C2-C3 double bond of the 5-nitroindole (B16589) intermediate. Catalytic hydrogenation is a viable method, although careful selection of the catalyst (e.g., Rhodium on carbon) and conditions is necessary to avoid the simultaneous reduction of the nitro group.

This sequence is advantageous because the aromatic indole system is highly amenable to electrophilic substitution for the nitration step, while the Boc group provides necessary protection and stability throughout the sequence.

Table 2: Proposed Synthetic Route and Intermediates

| Step | Transformation | Key Intermediate | Typical Reagents |

|---|---|---|---|

| 1 | N-Protection | tert-Butyl 1H-indole-1-carboxylate | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP) |

| 2 | C5-Nitration | tert-Butyl 5-nitroindole-1-carboxylate | HNO₃/H₂SO₄ or NMe₄NO₃/TFAA rsc.org |

| 3 | Dearomatization | This compound | H₂, Rh/C or NaBH₃CN/TFA nih.gov |

Chemical Transformations and Reactive Pathways of Tert Butyl 5 Nitroindoline 1 Carboxylate

Reduction of the Nitro Group

The conversion of the 5-nitro group to a 5-amino group is a pivotal transformation, as it introduces a nucleophilic and activating substituent onto the aromatic ring, paving the way for further derivatization. This reduction can be accomplished through several reliable methods, broadly categorized into catalytic hydrogenation and chemical reduction protocols.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. masterorganicchemistry.com The process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. u-tokyo.ac.jp

For the reduction of tert-butyl 5-nitroindoline-1-carboxylate, Palladium on carbon (Pd/C) is a standard and highly effective catalyst. organic-chemistry.org The reaction is generally carried out by stirring a solution of the nitro compound in a suitable protic solvent, such as ethanol (B145695) or methanol, with a catalytic amount of 10% Pd/C under an atmosphere of hydrogen gas. u-tokyo.ac.jp The reaction proceeds smoothly at room temperature and atmospheric pressure, usually reaching completion within a few hours. The catalyst is then easily removed by filtration through a pad of celite, and the desired product, tert-butyl 5-aminoindoline-1-carboxylate, is obtained in high yield after solvent evaporation. researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | H₂ gas (balloon or pressure vessel) |

| Solvent | Ethanol (EtOH) or Methanol (MeOH) |

| Temperature | Room Temperature (approx. 20-25°C) |

| Pressure | Atmospheric |

| Reaction Time | 2-6 hours (monitored by TLC) |

| Work-up | Filtration of catalyst, solvent evaporation |

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous when other functional groups sensitive to hydrogenolysis are present in the molecule. These methods typically involve the use of metals in acidic media or metal salts.

A common and effective method for the reduction of aromatic nitro compounds is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent like ethanol. scispace.comresearchgate.net The reaction mixture, containing the nitroindoline (B8506331) and an excess of SnCl₂, is typically heated to reflux. researchgate.net The reaction progress is monitored, and upon completion, the mixture is worked up by basification, often with a sodium hydroxide (B78521) or potassium hydroxide solution, to precipitate tin salts, which are then removed by filtration. The product is extracted into an organic solvent, yielding tert-butyl 5-aminoindoline-1-carboxylate. scispace.com

Another classic method is the Béchamp reduction, which utilizes iron powder in the presence of a weak acid, such as acetic acid or an ammonium (B1175870) chloride solution. scispace.com This heterogeneous reaction is often carried out in a mixture of ethanol and water at elevated temperatures. The procedure is cost-effective and generally provides good yields, though the work-up can be more involved due to the iron sludge produced.

Table 2: Common Chemical Reduction Protocols

| Reagent System | Solvent | Typical Conditions |

|---|---|---|

| SnCl₂·2H₂O | Ethanol | Reflux, 2-4 hours |

| Fe / NH₄Cl | Ethanol / Water | Reflux, 4-8 hours |

| Fe / Acetic Acid | Ethanol / Water | Reflux, 4-8 hours |

Cleavage and Derivatization of the N-1 tert-Butoxycarbonyl (Boc) Group

The N-Boc group is a widely used protecting group for the indoline (B122111) nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions.

The standard method for cleaving the N-Boc group is treatment with a strong acid. Trifluoroacetic acid (TFA) is frequently used for this purpose. The reaction is typically performed by dissolving the Boc-protected indoline in an inert solvent like dichloromethane (B109758) (DCM) and adding an excess of TFA. The deprotection occurs rapidly at room temperature, often within 30 minutes to a few hours. The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the loss of the stable tert-butyl cation (which is scavenged or evolves as isobutylene) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine as its trifluoroacetate (B77799) salt.

Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or ethyl acetate (B1210297) can be used. This method is also highly efficient and yields the hydrochloride salt of the deprotected indoline. The choice of acid and solvent can be tailored based on the presence of other acid-sensitive functional groups in the molecule. google.com

Once the Boc group is removed to yield 5-nitroindoline (B147364), the secondary amine at the N-1 position becomes available for a variety of functionalization reactions, including N-alkylation and N-acylation.

N-Alkylation: The deprotected 5-nitroindoline can be N-alkylated by reaction with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base. organic-chemistry.org Common bases for this transformation include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netnih.gov These conditions facilitate the deprotonation of the indoline nitrogen, forming a nucleophilic anion that subsequently displaces the halide to form a new C-N bond. researchgate.net

N-Acylation: The synthesis of N-acyl-5-nitroindolines can be achieved by reacting 5-nitroindoline with acylating agents such as acyl chlorides or acid anhydrides. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent such as dichloromethane or THF. semanticscholar.org The base neutralizes the HCl generated during the reaction, driving the acylation to completion.

Reactions of the Indoline Ring System

Following the reduction of the nitro group to an amine, the aromatic portion of the indoline ring becomes highly activated towards electrophilic aromatic substitution. The 5-amino group is a potent ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the C4 and C6 positions of the indoline ring.

One common electrophilic substitution reaction is bromination. The reaction of tert-butyl 5-aminoindoline-1-carboxylate with a mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetonitrile would be expected to yield brominated products. Given the strong activating effect of the amino group, the reaction would likely proceed readily at or below room temperature. The primary products would be tert-butyl 4-bromo-5-aminoindoline-1-carboxylate and tert-butyl 6-bromo-5-aminoindoline-1-carboxylate. Careful control of stoichiometry and reaction conditions may allow for selective mono-bromination.

Other electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, are also feasible on the activated ring system, although the reaction conditions must be chosen carefully to avoid side reactions involving the amino group or the N-Boc protecting group.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tert-butyl 5-aminoindoline-1-carboxylate |

| Palladium on Carbon (Pd/C) |

| Stannous chloride dihydrate (SnCl₂·2H₂O) |

| Trifluoroacetic acid (TFA) |

| Dichloromethane (DCM) |

| Hydrogen chloride (HCl) |

| 1,4-Dioxane |

| 5-Nitroindoline |

| Methyl iodide |

| Benzyl bromide |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| N,N-Dimethylformamide (DMF) |

| N-Acyl-5-nitroindolines |

| Acyl chlorides |

| Acid anhydrides |

| Triethylamine (NEt₃) |

| N,N-Diisopropylethylamine (DIPEA) |

| N-Bromosuccinimide (NBS) |

| Tert-butyl 4-bromo-5-aminoindoline-1-carboxylate |

Nucleophilic Substitution Reactions (e.g., replacement of the nitro group under specific conditions)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aromatic compounds, particularly those bearing strong electron-withdrawing groups like the nitro moiety (NO₂). libretexts.orgnih.gov In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before a leaving group departs, restoring aromaticity. nih.gov

For an SNAr reaction to occur, two primary conditions must be met: the presence of a suitable leaving group and significant deactivation of the aromatic ring by electron-withdrawing substituents. libretexts.org The nitro group itself can act as a leaving group, although this is less common than the displacement of halides. The viability of the nitro group as a nucleofuge is enhanced when the aromatic ring is substituted with additional activating groups. nih.gov The reaction is generally rate-limited by the initial attack of the nucleophile, which disrupts the aromaticity of the ring. nih.gov The stability of the anionic intermediate is crucial, and it is effectively stabilized by electron-withdrawing groups at the ortho and para positions relative to the point of attack. libretexts.org

In the context of this compound, the nitro group at the C5 position powerfully withdraws electron density from the benzene (B151609) ring, making the ring susceptible to nucleophilic attack. However, specific documented examples of nucleophilic substitution where the nitro group is directly replaced on this particular substrate are not prevalent in the reviewed literature. Theoretically, under forcing conditions with potent nucleophiles, such a transformation could be envisioned, but it is not a commonly reported synthetic route for this compound.

Electrophilic Aromatic Substitution Reactions on the Indoline Core

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. masterorganicchemistry.com The substituent already present on the ring dictates the rate and regioselectivity (directing effect) of subsequent substitutions. Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org

The indoline core contains two distinct parts: the dihydro-pyrrole ring and the benzene ring. The nitrogen atom of the indoline, even when protected with a Boc group, can donate electron density into the benzene ring, making the ring generally activated towards electrophilic attack compared to benzene itself. However, in this compound, the situation is dominated by the powerful deactivating effect of the nitro group at the C5 position. libretexts.org The nitro group is a strong meta-director and significantly reduces the nucleophilicity of the aromatic ring, making further electrophilic substitution reactions challenging. libretexts.orgmsu.edu

Furthermore, the N-Boc group, while capable of donation, also has a sterically bulky tert-butyl component that can hinder attack at adjacent (ortho) positions. msu.edustackexchange.com Consequently, forcing conditions would be required to achieve any further electrophilic substitution on the aromatic ring of this compound, with the reaction expected to be slow and potentially yield a mixture of products, with a preference for substitution at the C7 position (ortho to the N-Boc group and meta to the nitro group).

Functionalization at Other Ring Positions (e.g., C2, C3, C4, C6, C7)

Functionalization of the indoline scaffold at positions other than C5 can be achieved through various strategies, with directed ortho-lithiation being a particularly powerful method for N-protected indolines. acs.org The N-Boc group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent like s-butyllithium (s-BuLi) or n-butyllithium (n-BuLi). acs.orgsigmaaldrich.com

For N-Boc indoline, lithiation is known to occur selectively at the C7 position. The resulting C7-lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents. This provides a reliable method for C7-functionalization.

Functionalization at the C2 and C3 positions, which are part of the saturated heterocyclic ring, can also be accomplished. Lithiation of N-Boc protected heterocycles, including five-membered rings like pyrrolidine (B122466) (the core of indoline), can occur at the α-position (C2) to the nitrogen. acs.orgnih.gov The resulting anion can then react with electrophiles. While this is a known pathway for the general N-Boc pyrrolidine scaffold, its application to this compound may be complicated by the presence of the electron-withdrawing nitro group, which could potentially interact with the strongly basic organolithium reagents.

Direct functionalization at the C4 and C6 positions of the benzene ring is less straightforward due to the directing effects of the existing N-Boc and nitro groups. However, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying indole (B1671886) and related heterocycles at these less accessible positions, though specific applications to this substrate are not widely detailed. chim.itbath.ac.ukacs.org

Conversion to Other Indoline and Indole Derivatives

A primary synthetic utility of this compound is its role as a precursor to other valuable indoline and indole derivatives. Key transformations include the reduction of the nitro group to form an amine and the aromatization of the indoline ring to generate an indole.

Formation of Aminoindoline Derivatives via Nitro Reduction

The reduction of the nitro group to a primary amine is one of the most common and synthetically important transformations of this compound. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the molecule and providing a handle for numerous subsequent functionalizations.

The most frequently employed method for this reduction is catalytic hydrogenation. This involves treating a solution of the nitroindoline with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This method is highly efficient and typically proceeds under mild conditions, offering excellent yields of the desired tert-butyl 5-aminoindoline-1-carboxylate. chim.itnih.gov Continuous flow hydrogenation using systems like the H-Cube® hydrogenator is also a modern and effective technique for this transformation. chim.itnih.gov

The resulting 5-aminoindoline derivative is a key intermediate for the synthesis of a wide range of compounds, including pharmacologically active molecules. The newly formed amino group can undergo reactions such as acylation, sulfonylation, and reductive amination to build more complex structures. nih.govresearchgate.net

| Reaction | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Continuous flow hydrogenation, 10% Pd/C catalyst, THF/CH₃OH solvent, 30°C, 10 bar H₂ | tert-Butyl 5-aminoindoline-1-carboxylate | Not specified, but used directly in next step | chim.itnih.gov |

| Nitro Group Reduction | 10% Palladium-on-carbon, Hydrogen | tert-Butyl 5-aminoindoline-1-carboxylate | Not specified | acs.org |

Transformations Leading to Aromatized Indole Analogues

The indoline core can be converted to the corresponding indole structure through dehydrogenation, a process that involves the removal of two hydrogen atoms from the C2-C3 bond to form a double bond and achieve a fully aromatic pyrrole (B145914) ring. This transformation is synthetically valuable as the indole scaffold is a privileged structure in medicinal chemistry. researchgate.net

Several methods exist for the aromatization of indolines. One reported method involves heating the indoline derivative in nitrobenzene (B124822) in the presence of a base like potassium carbonate. lookchem.com Other approaches may utilize transition metal catalysts or other oxidizing agents. While the aromatization of indolines is a known chemical process, specific examples detailing the direct dehydrogenation of this compound or its immediate derivatives are not extensively documented in the surveyed literature. However, the conversion of the indoline core to an indole represents a logical synthetic pathway to access 5-nitroindole (B16589) derivatives, which can then undergo further reactions, such as the reduction of the nitro group to form 5-aminoindoles.

Mechanistic Investigations and Computational Studies Pertaining to Tert Butyl 5 Nitroindoline 1 Carboxylate

Stereochemical Control in Indoline (B122111) Ring Formation and Derivatization

Creating chiral indoline frameworks with specific stereochemistry is a significant challenge in organic synthesis. nih.gov Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy to convert flat, aromatic indoles into three-dimensional, chiral indoline structures. chemrxiv.orgresearchgate.net

Palladium-catalyzed reactions are particularly effective for this purpose. For example, the intermolecular asymmetric spiroannulation of indoles with alkynes, catalyzed by a palladium complex with a chiral ligand, can construct indoline structures with a C2-quaternary stereocenter in good yields and high enantioselectivities. chemrxiv.orgresearchgate.net The choice of the chiral ligand is critical in dictating the stereochemical outcome of the reaction, influencing the enantio-determining step of the catalytic cycle. nih.govchemrxiv.org These methods provide a pathway to enantioenriched indolines which can then be further functionalized, for instance, through nitration, to produce chiral derivatives of tert-butyl 5-nitroindoline-1-carboxylate.

Subsequent reactions on the pre-formed chiral indoline ring, such as stereospecific rearrangements, can also be used to create different stereocenters. For example, an aza-semipinacol rearrangement of C2-substituted indolines can lead to indolenines with a C3-quaternary stereocenter. researchgate.net This demonstrates that stereochemical information installed during the ring formation can be strategically transferred to other positions on the molecule.

Table 2: Examples of Stereoselective Synthesis of Indoline Derivatives

| Catalyst / Ligand | Reaction Type | Key Feature | Outcome |

| Pd(OAc)₂ / Chiral BiOx Ligand | Asymmetric Dearomatization | Ligand-swap strategy enables efficient construction of 2,3-diarylated indolines. nih.gov | High diastereo- and enantioselectivity. nih.gov |

| Pd(dba)₂ / Chiral Phosphine (B1218219) Ligand (L5) | Asymmetric Spiroannulation | Intermolecular reaction of indoles with internal alkynes. chemrxiv.orgresearchgate.net | Forms C2-spiroindolines with a C2-quaternary stereocenter. chemrxiv.orgresearchgate.net |

| Isatogenol Precursors | [3 + 2] Cycloaddition | Reaction with various olefins to create contiguous tetra-substituted carbons. acs.org | Highly regio- and stereoselective formation of fully substituted indolines. acs.org |

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents is paramount in directing the outcome of reactions involving the indoline core. Both the formation of the indoline ring and its subsequent functionalization are heavily influenced by these choices.

In the synthesis of the indoline scaffold itself, transition metals like palladium and rhodium play a central role. Palladium catalysts, often paired with specific phosphine or BiOx ligands, are widely used for C-H activation, dearomatization, and cyclization reactions that form the indoline ring system. nih.govresearchgate.netnih.gov Rhodium catalysts are also employed for C-H functionalization and cycloaddition reactions to build indole-fused polycycles. researchgate.netnih.gov The catalyst not only enables the reaction but also governs its selectivity, including regio- and stereoselectivity. nih.govnih.gov

For the nitration step, the reagents used determine the reaction mechanism and conditions. While the classic HNO₃/H₂SO₄ mixture is effective, it is harsh and can be incompatible with sensitive functional groups. nih.gov To overcome this, milder and more selective nitrating systems have been developed. One such system involves the in situ generation of trifluoroacetyl nitrate (B79036) from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640). nih.govrsc.org This non-acidic, metal-free method allows for the regioselective nitration of N-Boc indoles under mild conditions. nih.govrsc.org Another approach uses tert-butyl nitrite (B80452), often in conjunction with a cobalt or copper catalyst, to achieve nitration via a proposed radical pathway, which can offer unique selectivity. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Approaches to Reactivity and Selectivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the complex reaction mechanisms involved in indoline chemistry. researchgate.net These studies provide deep insights into reaction pathways, transition state geometries, and the origins of selectivity that are often difficult to probe experimentally. ic.ac.ukacs.org

For electrophilic aromatic substitution on indoles, DFT calculations can model the relative energies of the Wheland intermediates formed upon attack at different positions (C2, C3, C5, etc.). ic.ac.uk These calculations consistently show that the intermediate for C3 substitution is the most stable, explaining the observed regioselectivity in many reactions. ic.ac.uk When applied to the nitration of N-Boc-indoline, similar models can rationalize the preference for C5 substitution by considering the electronic and steric effects of the substituents.

Computational studies have also been used to elucidate the mechanisms of catalytic cycles. For palladium-catalyzed dearomatization reactions, DFT can map out the entire reaction pathway, including oxidative addition, migratory insertion, and reductive elimination steps, identifying the rate-determining and enantio-determining steps. chemrxiv.org In a study on the divergent [4+2] and [3+2] cycloadditions of indoles, DFT calculations revealed that the [4+2] pathway is a concerted but asynchronous process, while the [3+2] reaction proceeds through a stepwise mechanism. acs.org These computational findings help explain how substrate structure can act as a switch between two different reaction pathways. acs.org

Table 3: Application of DFT in Understanding Indoline Reactivity

| Studied Reaction | Computational Method | Key Findings |

| Electrophilic Substitution of Indole (B1671886) | DFT (B3LYP) | Calculation of intermediate energies confirms the kinetic and thermodynamic preference for substitution at the C3 position. ic.ac.uk |

| Pd-catalyzed Spiroannulation | DFT (B3LYP-D3/BS1) | Elucidated the reaction pathway, showing that ligand exchange is endergonic and identified the key transition states for C-C bond formation. chemrxiv.org |

| Nitration with Trifluoroacetyl Nitrate | DFT (B3LYP-D3BJ) | Modeled the reaction pathway and transition state, supporting a mechanism involving a four-membered ring transition state. rsc.org |

| Zn(II)-catalyzed Cycloadditions | DFT (B3LYP/6-31-G(d)) | Revealed two competing pathways ([4+2] vs. [3+2]) and rationalized the observed product distribution based on transition state energies. acs.org |

Strategic Applications of Tert Butyl 5 Nitroindoline 1 Carboxylate in Complex Molecule Synthesis

Utilization as a Key Synthetic Building Block

Tert-butyl 5-nitroindoline-1-carboxylate is a pivotal intermediate in the synthesis of a wide array of organic molecules. The indoline (B122111) core is a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds. The presence of the nitro group at the 5-position and the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical transformations at different sites of the molecule.

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution reactions. nih.gov More commonly, it serves as a precursor to an amino group via reduction. This transformation is fundamental in many synthetic pathways, as the resulting 5-aminoindoline derivative can be further functionalized through various reactions such as acylation, alkylation, diazotization, and sulfonylation, opening doors to a vast chemical space. quora.com Aromatic nitro compounds are crucial intermediates in the creation of numerous pharmaceuticals. researchgate.net

The Boc protecting group on the indoline nitrogen offers stability under a range of reaction conditions while allowing for easy deprotection under acidic conditions. This orthogonal protecting group strategy is essential in multi-step syntheses, enabling chemists to perform modifications on the aromatic ring or the nitro group without affecting the indoline nitrogen. This strategic protection makes it an ideal building block for constructing complex molecules with diverse functionalities. researchgate.net

Below is a table summarizing the key reactive sites of this compound and their potential transformations, highlighting its utility as a versatile building block.

| Reactive Site | Potential Transformations | Resulting Functional Group | Synthetic Utility |

|---|---|---|---|

| 5-Nitro Group | Reduction (e.g., using H₂, Pd/C, Fe/HCl, SnCl₂) | 5-Amino Group | Further derivatization to amides, sulfonamides, ureas; Diazotization for Sandmeyer-type reactions. |

| N-Boc Group | Acid-catalyzed cleavage (e.g., using TFA, HCl) | Secondary Amine (Indoline NH) | Alkylation, acylation, arylation, or participation in cyclization reactions. |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Substituted Aromatic Ring | Introduction of additional functional groups to modulate electronic properties and biological activity. |

Precursor for Advanced Heterocyclic Scaffolds and Natural Product Analogs

The functional handles present in this compound make it an excellent starting material for the synthesis of complex heterocyclic systems, including spirocyclic and fused ring structures. The indoline motif itself is a core component of many natural products, particularly alkaloids. researchgate.net By leveraging the reactivity of this building block, chemists can access novel heterocyclic scaffolds with potential biological activity.

One important application is the synthesis of spirooxindoles, a class of compounds with significant therapeutic potential. The transformation of the 5-nitroindoline (B147364) core, after appropriate functionalization, can lead to the construction of these intricate three-dimensional structures. For instance, the reduction of the nitro group to an amine, followed by a sequence of reactions, can facilitate the annulation of a new ring system at the C2 or C3 position of the indoline core, leading to spirocyclic frameworks. chemrxiv.org

Furthermore, this compound serves as a valuable precursor for the synthesis of analogs of natural products. mdpi.com Many indole (B1671886) alkaloids, for example, possess complex polycyclic structures that can be accessed through synthetic routes starting from functionalized indolines. ub.edu The ability to selectively modify the 5-position of the indoline ring allows for the creation of a library of natural product analogs with varied substituents, which is a crucial strategy in drug discovery for optimizing potency and pharmacokinetic properties. researchgate.net The synthesis of neopeltolide (B1256781) derivatives, for instance, has been achieved using 4-nitroindole (B16737) as a starting material, which undergoes N-alkylation followed by reduction of the nitro group and subsequent coupling reactions. mdpi.com

The following table provides examples of advanced heterocyclic scaffolds and natural product analog classes that can be synthesized from this compound.

| Target Scaffold/Analog Class | Key Synthetic Transformation | Potential Application |

|---|---|---|

| Spiro[indoline-3,3'-pyrrolidines] | Nitro-Michael addition followed by reductive cyclization. chemrxiv.org | Anticancer and antimicrobial agents. |

| Fused Indolo[2,3-b]carbazoles | Dearomatization of the corresponding 3-nitroindole derivatives. researchgate.net | Functional materials and biologically active compounds. researchgate.net |

| Indole Alkaloid Analogs | Reduction of nitro group, functionalization of the resulting amine, and subsequent cyclization strategies. ub.edu | Drug discovery, exploring new therapeutic agents. |

Role in the Development of New Materials and Dyes

The aromatic nitro group in this compound is a key functional group in the synthesis of dyes and functional materials. numberanalytics.comresearchgate.net Aromatic nitro compounds are widely used as precursors in the dye industry. quora.comnumberanalytics.com The nitro group can be reduced to an amino group, which is a versatile precursor for the synthesis of azo dyes. quora.com This is achieved through diazotization of the amino group followed by coupling with an electron-rich aromatic compound, leading to the formation of a chromophoric azo group (-N=N-). nih.gov The color of the resulting dye can be fine-tuned by modifying the substituents on the aromatic rings.

In the context of materials science, the indoline scaffold with a nitro group offers opportunities for creating novel functional materials. The strong electron-withdrawing nature of the nitro group can be exploited to design molecules with interesting optical and electronic properties. nih.gov For example, push-pull systems, where an electron-donating group is in conjugation with an electron-accepting group (like the nitro group), can exhibit significant nonlinear optical (NLO) properties. By functionalizing the indoline nitrogen or other positions on the aromatic ring with electron-donating groups, it is possible to create such push-pull chromophores based on the this compound scaffold. These materials have potential applications in optoelectronics and photonics.

The versatility of nitro compounds also extends to the development of polymers and other fine chemicals. researchgate.netmdpi.com The functional groups on this compound can be used to incorporate this unit into larger polymeric structures, potentially imparting specific properties to the resulting material.

The table below outlines the potential applications of this compound in the development of new materials and dyes.

| Application Area | Key Molecular Feature | Synthetic Approach | Potential End-Use |

|---|---|---|---|

| Azo Dyes | 5-Nitro group (as a precursor to the amino group) | Reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner. quora.com | Textile dyeing, printing inks, and pigments. |

| Nonlinear Optical (NLO) Materials | Electron-withdrawing nitro group and the indoline scaffold | Introduction of electron-donating groups onto the indoline scaffold to create a push-pull system. | Optical data storage, telecommunications, and optical switching. |

| Functional Polymers | Reactive sites for polymerization (e.g., after deprotection of the indoline nitrogen) | Incorporation of the indoline unit as a monomer into a polymer chain. | Specialty polymers with tailored optical, electronic, or thermal properties. |

Integration into Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. The functional groups present in this compound make it a suitable candidate for integration into such efficient reaction sequences.

While specific examples of this compound in MCRs like the Ugi or Passerini reactions are not extensively documented, its constituent parts suggest its potential utility. For instance, after deprotection of the Boc group, the resulting 5-nitroindoline could serve as the amine component in an Ugi four-component reaction. semanticscholar.org This would involve the reaction of the indoline with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide in a single operation. nih.gov Similarly, the Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, could potentially be adapted to incorporate derivatives of 5-nitroindoline. wikipedia.orgorganic-chemistry.org

Cascade reactions, which involve two or more sequential transformations in a one-pot process, are also a promising area for the application of this compound. nih.gov For example, a reaction sequence could be initiated at the nitro group, such as a partial reduction, which then triggers a subsequent intramolecular cyclization. The development of cascade reactions involving isatins and nitro-substituted enamines highlights the potential for nitro-containing heterocycles to participate in complex transformations. rsc.orgresearchgate.net A cascade reaction could be designed where a nucleophilic addition to the aromatic ring, facilitated by the nitro group, is followed by a cyclization event involving the indoline nitrogen or a substituent at another position. The synthesis of indole derivatives through cascade reactions of nitrones and allenes further underscores the utility of nitrogen-containing heterocycles in such processes. researchgate.net

The table below illustrates the hypothetical integration of this compound derivatives into MCRs and cascade reactions.

| Reaction Type | Role of the Indoline Derivative | Potential Reactants | Expected Product Class |

|---|---|---|---|

| Ugi Four-Component Reaction | Amine component (after Boc deprotection) | Aldehyde, Carboxylic Acid, Isocyanide | Complex α-acylamino amides with an indoline scaffold |

| Passerini Three-Component Reaction | As a component in a modified Passerini-type reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides incorporating the indoline moiety |

| Cascade Reaction (e.g., Michael Addition/Cyclization) | Substrate for intramolecular cyclization | Nucleophile and an electrophilic trigger | Polycyclic heterocyclic systems |

Contextual Indoline and Indole Synthetic Chemistry

General Methodologies for Indoline (B122111) Scaffold Construction

Constructing the indoline core can be achieved through various strategic approaches, primarily involving the formation of the heterocyclic ring or the modification of a pre-existing indole (B1671886) system.

Cyclization reactions are powerful tools for building heterocyclic rings. In the context of indoline synthesis, transition metal-catalyzed reactions have become particularly prominent.

The Aza-Heck reaction is a palladium-catalyzed intramolecular cyclization that has been successfully applied to the synthesis of indolines. nih.gov This method typically involves the cyclization of an N-aryl-N-hydroxy carbamate (B1207046) onto a pendant alkene. nih.gov A key advantage of this approach is its ability to construct challenging indoline structures, including those with fully substituted carbon centers at the C2 position, from readily accessible nitroarene precursors. nih.govnih.govproquest.com This marks a significant advancement, as it expands the utility of nitrogen electrophiles in Heck-type reactions. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Palladium-based catalysts are typically employed. | nih.gov |

| Starting Materials | N-hydroxy anilines (accessible from nitroarenes) bearing a pendant alkene. | nih.govnih.gov |

| Key Transformation | Intramolecular cyclization of the nitrogen nucleophile onto the alkene. | researchgate.net |

| Advantages | Tolerates a wide range of functional groups and can be used to create complex ring topologies, including sterically hindered centers. | nih.gov |

Alkyne Iminium Ion Cyclization offers a divergent pathway to synthesize not only indolines but also related indole and N-fused indolylidine derivatives. acs.orgacs.org This reaction proceeds through a vinyl cation intermediate generated from the cyclization of an alkyne onto an iminium ion. The final product is determined by the specific Lewis or Brønsted acid used and the solvent, which dictates how the vinyl cation intermediate is trapped. acs.orgnih.govfigshare.com For instance, hydrolysis of the resulting intermediate under basic conditions can provide N-fused indoline derivatives. acs.orgacs.org

The dearomatization of indoles presents a direct and powerful strategy for accessing the indoline scaffold. researchgate.netjyu.fi This transformation converts the planar, aromatic indole ring into a three-dimensional indoline structure, often installing new stereocenters in the process. researchgate.netacs.org Methodologies for indole dearomatization are diverse and include:

Reduction/Cyclization Cascades: A one-pot nitro reduction followed by a dearomatizing cyclization can produce a variety of polycyclic indolines. jyu.firesearchgate.net This approach is efficient, with catalysts like Cu(OTf)₂ or TfOH proving effective for the cyclization step. jyu.fi

Photocatalysis: Visible-light-induced dearomatization has emerged as a green and robust method. acs.orgacs.org These reactions can proceed via radical pathways, allowing for the formation of complex fused and spiro-indoline systems. researchgate.netacs.org

Catalytic Dearomative Arylboration: A nickel-catalyzed method allows for the regioselective dearomative arylboration of simple indoles, yielding synthetically useful C2- and C3-borylated indolines. acs.org The regioselectivity can be controlled by the choice of the nitrogen-protecting group. acs.org

This synthetic approach involves the initial opening of a strained or activated ring, followed by an intramolecular cyclization to form the indoline nucleus. A notable example is the use of activated 2-haloarylaziridines. nih.gov This strategy involves a regio- and stereoselective S(N)2-type ring-opening of the aziridine (B145994) with a nucleophile. The resulting intermediate then undergoes a palladium-catalyzed intramolecular C-N cyclization to furnish 3-substituted indolines in high yields and enantiomeric excess. nih.gov Another example involves the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes by indolines, which, after oxidative cyclization, yields pyrroloindoles. researchgate.net

Regioselective Functionalization Approaches for Indoles and Indolines

Achieving regioselectivity in the functionalization of the indole and indoline cores is a significant synthetic challenge due to the presence of multiple reactive sites. thieme-connect.comnih.gov The pyrrole (B145914) ring of indole is inherently more nucleophilic and reactive than the benzene (B151609) ring. acs.org

For indoles, direct C-H functionalization has become a major focus, aiming to avoid the use of pre-functionalized substrates. thieme-connect.combohrium.com

C2 and C3 Functionalization: These positions are the most studied due to their high reactivity. nih.gov

C4-C7 Functionalization: Functionalizing the benzene ring is considerably more difficult. nih.govacs.orgresearchgate.net Success often relies on the use of directing groups attached to the indole nitrogen, which guide a transition metal catalyst to a specific C-H bond. nih.govacs.org For instance, rhodium and palladium catalysts have been used for the direct functionalization at the C4 position of unprotected indoles by employing a directing group at the C3 position. acs.orgbohrium.comacs.org An alternative strategy to access C7-functionalized indoles involves the reduction of the indole to the corresponding indoline, followed by C-H functionalization at the C7 position, and subsequent re-aromatization. nih.gov

For indolines, transition metal-catalyzed, directing group-assisted C-H activation has also proven effective. This approach allows for the installation of functional groups at specific positions, such as the C7 position, under mild conditions. rsc.org In some cases, a cascade reaction involving direct oxidation of the indoline followed by C-H functionalization can lead to C2-substituted indoles. rsc.org

Evolution of Synthetic Techniques for Indole and Indoline Systems

The synthesis of indoles and indolines has evolved dramatically over the decades. The journey began with classical named reactions, many of which are still in use today. The Fischer indole synthesis , discovered in 1883, is one of the oldest and most reliable methods, particularly for generating 2- and/or 3-substituted indoles from arylhydrazines and carbonyl compounds. nih.govwikipedia.org Other classical methods include the Bischler, Gassmann, and Batcho–Leimgruber syntheses. thieme-connect.com

The limitations of these classical methods, such as harsh reaction conditions or the need for highly functionalized precursors, spurred the development of modern synthetic techniques. thieme-connect.comlivescience.io The advent of transition-metal catalysis revolutionized the field. nih.govresearchgate.netmdpi.com Palladium, copper, rhodium, and nickel catalysts are now routinely used to construct and functionalize the indole and indoline rings under milder conditions with greater efficiency and functional group tolerance. mdpi.comorganic-chemistry.orgrsc.org

Key evolutionary trends include:

Shift from Stoichiometric to Catalytic Reagents: A move away from harsh, stoichiometric reagents towards more environmentally benign catalytic systems. livescience.io

Rise of C-H Activation: Direct C-H functionalization strategies have emerged as an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials like haloarenes. nih.govresearchgate.net

Development of Cascade Reactions: One-pot, multi-step reactions that build molecular complexity rapidly and efficiently from simple starting materials. jyu.fi

Application of Photocatalysis: The use of visible light to drive reactions under mild, oxidant-free conditions represents a green and powerful modern approach. acs.org

This continuous evolution provides chemists with an increasingly powerful and versatile toolkit for the synthesis of complex molecules based on the indoline and indole scaffolds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 5-nitroindoline-1-carboxylate, and how is purity ensured?

- Methodological Answer : The compound is synthesized by reacting 5-nitroindoline with di-tert-butyl dicarbonate in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction mixture is stirred at room temperature, followed by extraction with 2N HCl and purification via silica gel chromatography, yielding 64% of the product as orange crystals . Purity is confirmed using H NMR (δ 1.53 ppm for tert-butyl group) and high-resolution mass spectrometry (HR-MS; m/z 235.1452) .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and HR-MS are essential. H NMR in CDCl identifies key protons (e.g., tert-butyl group at δ 1.53 ppm, indoline backbone protons between δ 6.8–8.2 ppm). HR-MS provides exact mass verification (calculated m/z 235.1452 for CHNO) . Cross-referencing with literature spectral databases ensures accuracy .

Q. What safety and storage protocols are recommended for handling this compound?

- Methodological Answer : Store in a tightly sealed container at 2–8°C in a dark, well-ventilated area. Use personal protective equipment (PPE) including gloves and lab coats. Toxicity data are limited, so handle only by trained professionals in fume hoods .

Advanced Research Questions

Q. How can this compound serve as an intermediate in drug discovery?

- Methodological Answer : The tert-butyloxycarbonyl (Boc) group protects the indoline nitrogen, enabling further functionalization. For example, analogous Boc-protected indoles are used in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV agents . Post-deprotection (e.g., using TFA), the free amine can undergo coupling reactions to generate bioactive derivatives .

Q. How to troubleshoot low yields or impurities during synthesis?

- Methodological Answer :

- Low yields : Optimize reaction time (e.g., extend beyond 2 hours) or reagent stoichiometry (e.g., increase di-tert-butyl dicarbonate equivalents).

- Impurities : Use gradient silica gel chromatography (e.g., hexane/ethyl acetate) for purification. Confirm solvent compatibility via TLC .

- Side reactions : Monitor temperature control; exothermic reactions may require ice baths .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.